molecular formula C13H17NO2 B6170988 rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans CAS No. 2580091-13-8

rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans

Cat. No. B6170988
CAS RN: 2580091-13-8
M. Wt: 219.3
InChI Key:
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Description

Rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans (Rac-MPC) is a chiral compound derived from the amino acid phenylalanine. Rac-MPC is used for a variety of research applications, including drug design and synthesis, as well as in biochemical and physiological studies. Rac-MPC is a versatile compound due to its ability to form a variety of different conformations, which can be used to study the effects of different conformations on the activity of drugs and other molecules.

Scientific Research Applications

Rac-MPC has a variety of scientific research applications, including drug design and synthesis, as well as in biochemical and physiological studies. Rac-MPC can be used to study the effects of different conformations on the activity of drugs and other molecules. Additionally, Rac-MPC can be used to study the effects of chirality on drug metabolism, as well as the effects of chirality on drug-receptor interactions. Rac-MPC can also be used to study the effects of chirality on the binding of drugs to enzymes, as well as the effects of chirality on drug-enzyme interactions.

Mechanism of Action

Rac-MPC is a chiral compound, meaning it has two different forms, one of which is active and the other is inactive. The active form of Rac-MPC binds to specific receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effect. The inactive form of Rac-MPC does not bind to the receptors and therefore does not cause any effect.
Biochemical and Physiological Effects
Rac-MPC has been shown to have a variety of biochemical and physiological effects. Rac-MPC has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, Rac-MPC has been shown to be effective in the treatment of pain, anxiety, depression, and other neurological disorders.

Advantages and Limitations for Lab Experiments

Rac-MPC has a number of advantages and limitations for laboratory experiments. The main advantage of Rac-MPC is its ability to form a variety of different conformations, which can be used to study the effects of different conformations on the activity of drugs and other molecules. Additionally, Rac-MPC is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, Rac-MPC is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for Rac-MPC research. These include further studies of the effects of Rac-MPC on drug metabolism and drug-receptor interactions, as well as studies of the effects of Rac-MPC on the binding of drugs to enzymes and drug-enzyme interactions. Additionally, further studies could be conducted to explore the potential therapeutic applications of Rac-MPC, such as the treatment of pain, anxiety, depression, and other neurological disorders. Finally, further studies could be conducted to explore the potential of Rac-MPC as a drug delivery system.

Synthesis Methods

Rac-MPC is synthesized using a three-step process. The first step involves the reaction of phenylalanine with acetic anhydride to form N-acetyl-L-phenylalanine. This reaction is followed by the reaction of N-acetyl-L-phenylalanine with chloroacetonitrile in the presence of sodium hydroxide to form the desired product, Rac-MPC. The final step involves the hydrolysis of Rac-MPC using sodium hydroxide to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans involves the reaction of a cyclopentanone derivative with an amine and subsequent esterification. The stereochemistry of the product is controlled by the starting material used in the reaction.", "Starting Materials": [ "Cyclopentanone", "4-aminophenylamine", "Methyl chloroformate", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with 4-aminophenylamine in the presence of triethylamine and sodium bicarbonate to form the corresponding imine intermediate.", "Step 2: The imine intermediate is then treated with methyl chloroformate to form the corresponding ester intermediate.", "Step 3: The ester intermediate is then hydrolyzed with sodium bicarbonate in methanol to form the final product, rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans.", "Step 4: The product is isolated by extraction with ethyl acetate and water, followed by drying and purification." ] }

CAS RN

2580091-13-8

Product Name

rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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